molecular formula C18H24N4O2S B7009626 N-methyl-4-[[3-(2-methylpyrimidin-4-yl)piperidin-1-yl]methyl]benzenesulfonamide

N-methyl-4-[[3-(2-methylpyrimidin-4-yl)piperidin-1-yl]methyl]benzenesulfonamide

Cat. No.: B7009626
M. Wt: 360.5 g/mol
InChI Key: WRPJWFVVMFYRQP-UHFFFAOYSA-N
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Description

N-methyl-4-[[3-(2-methylpyrimidin-4-yl)piperidin-1-yl]methyl]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a piperidine ring, a pyrimidine moiety, and a benzenesulfonamide group. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Properties

IUPAC Name

N-methyl-4-[[3-(2-methylpyrimidin-4-yl)piperidin-1-yl]methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2S/c1-14-20-10-9-18(21-14)16-4-3-11-22(13-16)12-15-5-7-17(8-6-15)25(23,24)19-2/h5-10,16,19H,3-4,11-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRPJWFVVMFYRQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)C2CCCN(C2)CC3=CC=C(C=C3)S(=O)(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-[[3-(2-methylpyrimidin-4-yl)piperidin-1-yl]methyl]benzenesulfonamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Pyrimidine Moiety: The pyrimidine ring is introduced via a nucleophilic substitution reaction using 2-methylpyrimidine as a starting material.

    Sulfonamide Formation: The final step involves the sulfonation of the benzene ring followed by the introduction of the piperidine and pyrimidine moieties. This can be achieved using sulfonyl chlorides and appropriate base catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorosulfonic acid under acidic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

N-methyl-4-[[3-(2-methylpyrimidin-4-yl)piperidin-1-yl]methyl]benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The piperidine and pyrimidine moieties contribute to the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-4-[[3-(2-chloropyrimidin-4-yl)piperidin-1-yl]methyl]benzenesulfonamide
  • N-methyl-4-[[3-(2-fluoropyrimidin-4-yl)piperidin-1-yl]methyl]benzenesulfonamide

Uniqueness

Compared to similar compounds, N-methyl-4-[[3-(2-methylpyrimidin-4-yl)piperidin-1-yl]methyl]benzenesulfonamide exhibits unique properties due to the presence of the methyl group on the pyrimidine ring. This modification can influence the compound’s pharmacokinetic and pharmacodynamic profiles, potentially enhancing its efficacy and reducing side effects.

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